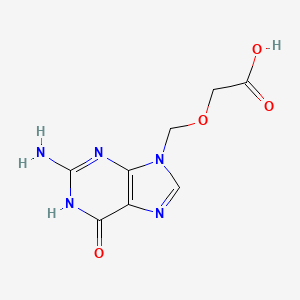
9-羧甲氧甲基鸟嘌呤
描述
9-Carboxymethoxymethylguanine (CMMG) is known as the principal metabolite of the antiviral medication aciclovir and its prodrug valaciclovir . It has been suggested as the causative agent in the neuropsychiatric side effects sometimes associated with these medications .
Synthesis Analysis
Acyclovir is metabolized by the alcohol dehydrogenase (ADH) enzyme to Acyclovir aldehyde, and acyclovir aldehyde is subsequently metabolized by the aldehyde dehydrogenase (ALDH) enzyme to 9-Carboxymethoxymethylguanine (CMMG) .Molecular Structure Analysis
The molecular formula of CMMG is C8H9N5O4 . The average mass is 239.188 Da and the monoisotopic mass is 239.065460 Da .科学研究应用
-
Clinical Pharmacology
- Application : CMMG is known as the principal metabolite of the antiviral medication acyclovir (and its prodrug valaciclovir), and has been suggested as the causative agent in the neuropsychiatric side effects sometimes associated with these medications .
- Methods : Acyclovir’s main metabolite 9-carboxymethoxymethylguanine is a presumptive neurotoxin and should be monitored in patients with impaired renal function or in cases with neurotoxic symptoms .
- Results : A novel MS-based analytical method for simultaneous analysis of the antiviral drugs acyclovir, its metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum is described .
-
Infection and Chemotherapy
- Application : CMMG is a potential new clinical biomarker for improving encephalopathy in patients treated with acyclovir .
- Methods : The plasma and cerebrospinal fluid concentrations of acyclovir and its toxicologically active metabolite 9-carboxymethoxymethylguanine (CMMG) were measured in a patient with encephalopathy. After 3 days of dialysis, plasma CMMG levels decreased to detectable but below quantitative levels (<0.1 μg/mL), resulting in normal consciousness .
- Results : These results suggest that decreasing plasma CMMG concentration could be one of clinical biomarkers for improving consciousness in patients with encephalopathy associated with acyclovir .
-
Neuropsychiatry
- Application : CMMG has been suggested as the causative agent in the neuropsychiatric side effects sometimes associated with the antiviral medications aciclovir and its prodrug valaciclovir . These side effects are mainly suffered by patients with kidney failure or otherwise decreased kidney function, and can include psychotic reactions, hallucinations, and rarely more complex disorders such as Cotard delusion .
- Methods : Patients suffering these symptoms following aciclovir treatment were found to have much higher levels of CMMG than normal . This discovery may be useful in the study of Cotard delusion and its treatment .
- Results : This is the first time Cotard delusion has been linked to a drug as a side effect .
-
Neurotoxicity
- Application : CMMG is an aciclovir metabolite, present in serum and cerebral spinal fluid. In patients with neuropsychiatric side effects, significantly higher serum CMMG levels have been demonstrated; with stronger symptom correlation than aciclovir . Most affected patients had renal impairment .
- Methods : Aciclovir dosing should always be adjusted for renal function and patients adequately hydrated prior to oral or intravenous administration . Possible aciclovir neurotoxicity should be considered with new neurological symptoms after 24 hours, particularly in the presence of renal impairment .
- Results : Early recognition with appropriate dose changes is crucial. If distinguishing worsening encephalitis from neurotoxicity proves difficult, a trial of haemodialysis might be appropriate .
安全和危害
CMMG is present in serum and cerebral spinal fluid. In patients with neuropsychiatric side effects, significantly higher serum CMMG levels have been demonstrated . Most affected patients had renal impairment . It’s important to note that aciclovir dosing should always be adjusted for renal function and patients adequately hydrated prior to oral or intravenous administration .
未来方向
The determination of CMMG levels in serum may be a useful tool in supporting the diagnosis of ACV-associated neuropsychiatric symptoms . Furthermore, the monitoring of CMMG levels may prevent the emergence of symptoms . If distinguishing worsening encephalitis from neurotoxicity proves difficult, a trial of haemodialysis might be appropriate .
属性
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O4/c9-8-11-6-5(7(16)12-8)10-2-13(6)3-17-1-4(14)15/h2H,1,3H2,(H,14,15)(H3,9,11,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICNQLKUSOVNNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCC(=O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40230501 | |
| Record name | 9-Carboxymethoxymethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40230501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Carboxymethoxymethylguanine | |
CAS RN |
80685-22-9 | |
| Record name | 9-Carboxymethoxymethylguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80685-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Carboxymethoxymethylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Carboxymethoxymethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40230501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-CARBOXYMETHOXYMETHYLGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N28227W35C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B1436482.png)
![2-[2,6-Diisopropyl-3-[(R)-1-hydroxyethyl]-5-propyl-4-pyridyl]-5-fluorophenol](/img/structure/B1436483.png)
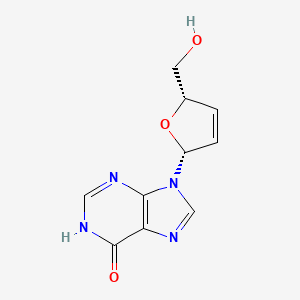
![2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid](/img/structure/B1436485.png)
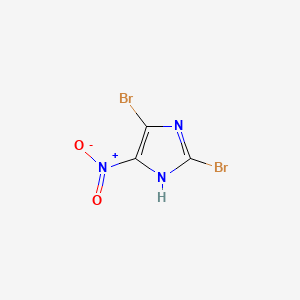
![(6S,7Ar)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1436488.png)
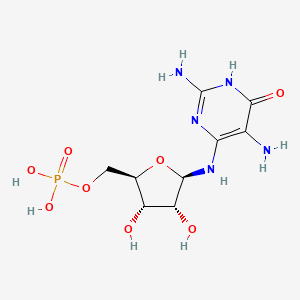
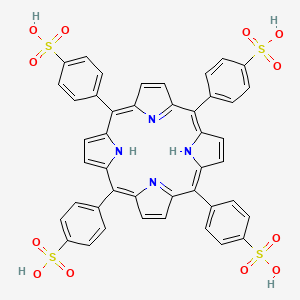
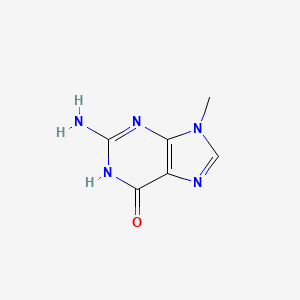
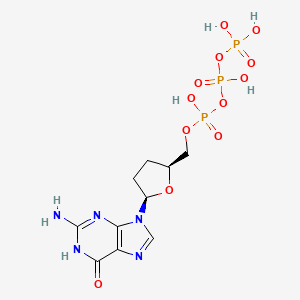
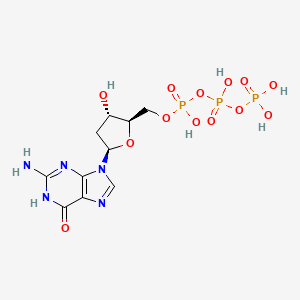
![4-[(E)-2-(quinolin-2-yl)ethenyl]phenol](/img/structure/B1436496.png)
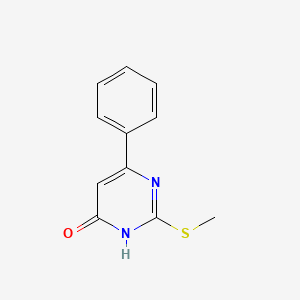
![1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1436500.png)